3-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIDRFUQUEUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555729 | |
| Record name | 3-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69240-50-2 | |
| Record name | 3-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 1,1 Biphenyl 4 Carboxylic Acid and Its Derivatives
Established Synthetic Routes for Biphenyl (B1667301) Carboxylic Acids
The construction of the biphenyl scaffold, a prevalent motif in pharmaceuticals, agrochemicals, and materials science, is often accomplished using transition metal-catalyzed cross-coupling reactions. Among these, palladium-catalyzed methods are the most prominent due to their high efficiency, functional group tolerance, and broad substrate scope.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts, in their Pd(0) oxidation state, are pivotal in facilitating the coupling of an aryl halide or triflate with an organometallic reagent. The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The versatility of these reactions stems from the wide variety of organometallic partners that can be employed, each defining a named reaction with its own specific protocols and advantages.
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds, including 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid. organic-chemistry.orggre.ac.uk This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. nih.govresearchgate.net
A common strategy for synthesizing this compound via Suzuki coupling would involve the reaction of a 4-halo-2-methylbenzoic acid derivative with phenylboronic acid, or alternatively, 3-methylphenylboronic acid with a 4-halobenzoic acid derivative. The reaction is typically carried out in a solvent mixture, such as toluene (B28343)/water or DME/water, with a base like sodium carbonate or potassium carbonate to facilitate the transmetalation step. acs.org
For instance, the synthesis of a related compound, 2'-methyl-4'-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, was achieved by coupling 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one (B1280377) with 4-carboxyphenylboronic acid. acs.org This highlights the robustness of the Suzuki coupling in accommodating various functional groups.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in the Synthesis of Biphenyl Carboxylic Acid Derivatives
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 64% acs.org |
| 4-Bromo-3-methylaniline Derivative | 4-Carboxyphenylboronic acid | Pd/C | Na₂CO₃ | MeOH/H₂O | 82% (one-pot) acs.org |
| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/Ethanol | High researchgate.net |
This table is generated based on data from syntheses of related biphenyl carboxylic acid derivatives.
The Negishi cross-coupling reaction provides another powerful tool for the formation of C-C bonds, utilizing organozinc reagents as the coupling partners with organic halides or triflates. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and the reactivity of organozinc compounds. rsc.orgnumberanalytics.com The synthesis of this compound could be envisioned by coupling an organozinc derivative of toluene with a 4-halobenzoic acid derivative, or a zincated 2-methylbenzoic acid derivative with a phenyl halide.
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor. wikipedia.org Nickel catalysts can also be employed. rsc.orgnumberanalytics.com The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the reaction's efficiency and scope. rsc.org
Table 2: General Parameters for Negishi Cross-Coupling
| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Aryl or Heteroaryl Halides | Aryl or Heteroaryl Zinc Halides | Pd₂(dba)₃ / X-Phos | Not specified | Mild conditions, efficient for heteroaryls nih.gov |
| Aryl Bromides/Chlorides | Secondary Alkylzinc Halides | Pd(OAc)₂ / CPhos | THF | Effective for C(sp³)-C(sp²) coupling mit.edu |
| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh₃)₄ | Not specified | Synthesis of symmetrical biphenyls wikipedia.org |
This table provides a general overview of Negishi coupling conditions applicable to the synthesis of biphenyl derivatives.
The Stille cross-coupling reaction involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups, although the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org
For the synthesis of this compound, a possible route would involve the coupling of a stannylated 2-methylbenzoic acid derivative with a phenyl halide, or 4-halo-2-methylbenzoic acid with a phenylstannane. The reaction typically requires a palladium(0) catalyst, such as Pd(PPh₃)₄, and is often carried out in a non-polar solvent like toluene or THF. harvard.edu Additives such as copper(I) salts can sometimes accelerate the reaction.
Table 3: Representative Conditions for Stille Cross-Coupling
| Aryl Halide | Organostannane | Catalyst | Additives | Solvent |
|---|---|---|---|---|
| Aryl Mesylates/Tosylates | Aryl and Heteroarylstannanes | Pd(OAc)₂ / XPhos | CsF | t-BuOH scispace.com |
| Aryl Halides | Aryltrimethylammonium triflate | Ni(cod)₂ / ICy·HBF₄ | CsF | Dioxane researchgate.net |
| Organic Electrophiles | Organostannanes | Pd(PPh₃)₄ | LiCl | Not specified organic-chemistry.org |
This table illustrates common conditions used in Stille coupling reactions for the synthesis of various organic compounds.
The Kumada cross-coupling, one of the earliest palladium- or nickel-catalyzed cross-coupling reactions, utilizes Grignard reagents (organomagnesium halides) as the organometallic partner. organic-chemistry.orgwikipedia.org This method is advantageous due to the ready availability and high reactivity of Grignard reagents. However, this high reactivity also limits its functional group tolerance, as Grignard reagents are incompatible with acidic protons and many electrophilic functional groups. acs.org
A potential Kumada coupling approach to this compound would involve the reaction of a Grignard reagent derived from 3-bromotoluene (B146084) with a 4-halobenzoic acid derivative, likely protected as an ester. The reaction is typically catalyzed by nickel or palladium complexes with phosphine (B1218219) ligands. organic-chemistry.orgwikipedia.org
Table 4: General Conditions for Kumada Cross-Coupling
| Aryl Halide | Grignard Reagent | Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Aryl Bromides | tert-Butyl Grignard Reagents | NiCl₂·(H₂O)₁.₅ (ligand-free) | THF | Good for bulky alkyl groups rhhz.net |
| Aryl and Vinyl Tosylates | Arylmagnesium Bromides | Pd(P(o-tol)₃)₂ | Toluene | Mild conditions mit.edu |
| 3-Halothiophenes | Alkyl or Arylmagnesium Halides | Nickel catalyst | Methyl-THF | Improved yields over THF google.comgoogle.com |
This table provides an overview of Kumada coupling conditions for the synthesis of various coupled products.
The Hiyama cross-coupling reaction employs organosilanes as the organometallic partner, which are activated by a fluoride (B91410) source or a base. organic-chemistry.orgwikipedia.org Organosilanes are attractive reagents due to their low toxicity, stability, and ease of handling. rsc.orgorganic-chemistry.org The need for an activator, typically a fluoride salt like TBAF (tetrabutylammonium fluoride), can sometimes limit the substrate scope due to the reactivity of fluoride with silicon-based protecting groups. wikipedia.org
To synthesize this compound via a Hiyama coupling, one could couple a silylated toluene derivative with a 4-halobenzoic acid derivative in the presence of a palladium catalyst and a fluoride source. Alternatively, a silylated benzoic acid derivative could be coupled with a halo-toluene.
Table 5: Common Parameters in Hiyama Cross-Coupling Reactions
| Aryl Halide | Organosilane | Catalyst | Activator | Solvent |
|---|---|---|---|---|
| Aryl Chlorides | Aryltrifluorosilanes | Pd(OAc)₂ / XPhos | TBAF | t-BuOH mdpi.com |
| Aryl Bromides | Arylsiloxanes | Pd(OAc)₂ | NaOH | Aqueous medium with PEG organic-chemistry.org |
| Aryl Halides | Aryl trialkoxy silanes | Supported Palladium Nanoparticles | TBAF | Not specified mdpi.com |
This table summarizes typical conditions for Hiyama cross-coupling reactions.
Classical Biphenyl Formation Reactions
The formation of the C-C bond linking the two phenyl rings is the definitional challenge in biphenyl synthesis. Historically, several named reactions were developed to achieve this coupling, often relying on metal-mediated processes.
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classical method for synthesizing symmetric biaryl compounds through the copper-mediated coupling of two aryl halide molecules. wikipedia.orgbyjus.com The reaction typically requires high temperatures (often exceeding 200°C) and a stoichiometric amount of copper, often in the form of a bronze alloy. byjus.com
The generally accepted mechanism involves the formation of an active copper(I) species that undergoes oxidative addition to an aryl halide. A subsequent reaction with a second aryl halide molecule and final reductive elimination forms the biaryl and regenerates a copper species. byjus.comorganic-chemistry.org
For the synthesis of a derivative of this compound, a plausible Ullmann coupling could involve the dimerization of an ester like methyl 4-iodo-2-methylbenzoate. The ester group is used to protect the carboxylic acid, which would not be stable under typical Ullmann conditions.
Proposed Ullmann Reaction Route:
Reactant: Methyl 4-halo-2-methylbenzoate
Reagent: Copper powder or copper bronze
Conditions: High temperature (>200°C), often in a high-boiling solvent or neat.
Product: Dimethyl 6,6'-dimethyl-[1,1'-biphenyl]-3,3'-dicarboxylate
While effective for symmetrical biphenyls, the classical Ullmann reaction is less suited for creating unsymmetrical biphenyls due to the formation of a mixture of three products (two homo-coupled and one cross-coupled). byjus.com Modern modifications using palladium or nickel catalysts and various ligands have been developed to overcome the harsh conditions and limited scope of the original reaction. wikipedia.org
| Feature | Description |
| Reaction Type | Reductive coupling of aryl halides |
| Catalyst/Reagent | Copper metal (powder, bronze) |
| Key Advantage | One of the first transition metal-mediated methods for C-C bond formation. wikipedia.org |
| Key Disadvantage | Harsh reaction conditions (high temp.), often low yields, and limited to electron-deficient aryl halides. wikipedia.orgbyjus.com |
| Applicability to Target | Primarily for symmetrical derivatives; less efficient for direct synthesis of the unsymmetrical target compound. |
The Wurtz-Fittig reaction, an extension of the Wurtz reaction, involves the coupling of an aryl halide with an alkyl halide using sodium metal in the presence of dry ether to form substituted aromatic compounds. unacademy.comwikipedia.org When two aryl halides are coupled, the reaction is more specifically known as the Fittig reaction, which produces biphenyl compounds. youtube.com
The mechanism is thought to proceed through either a radical pathway or an organosodium intermediate. wikipedia.orgnih.gov In the context of biphenyl synthesis, two molecules of an aryl halide react with sodium to form the biaryl product. unacademy.com
A hypothetical synthesis of this compound using this approach would involve a cross-coupling between two different aryl halides, such as 4-chloro-2-methylbenzoic acid and chlorobenzene, in the presence of sodium. However, this approach is plagued by significant drawbacks, most notably the formation of multiple side products. The reaction would yield not only the desired unsymmetrical biphenyl but also two symmetrical biphenyls (from the self-coupling of each starting material). unacademy.com This makes purification difficult and lowers the yield of the target compound, limiting its practical application for unsymmetrical products. wikipedia.org
| Feature | Description |
| Reaction Type | Reductive coupling of aryl and/or alkyl halides |
| Reagent | Sodium metal in dry ether |
| Key Advantage | Early method for forming C-C bonds involving aromatic rings. |
| Key Disadvantage | Prone to significant side reactions, especially in cross-coupling scenarios, leading to low yields of the desired product. wikipedia.org |
| Applicability to Target | Not practical due to the formation of multiple homo-coupled and cross-coupled byproducts. |
In 1914, Bennett and Turner reported a coupling reaction that forms biphenyl compounds from phenylmagnesium bromide (a Grignard reagent) using transition metal salts like chromium trichloride (B1173362) (CrCl₃) or copper(II) chloride (CuCl₂). rsc.org This reaction represents a homo-coupling of organometallic reagents to form symmetrical biaryl structures.
The synthesis of a symmetrical biphenyl derivative relevant to the target compound could be envisioned by preparing a Grignard reagent from a precursor like 4-bromo-2-methylbenzoic acid ester and then treating it with CuCl₂. This would lead to the formation of a symmetrically substituted biphenyl dicarboxylate. Like the previously mentioned classical methods, the Bennett-Turner reaction is most effective for creating symmetrical biphenyls and is not an ideal choice for the direct synthesis of unsymmetrical molecules like this compound.
Friedel-Crafts Acylation and Alkylation Strategies
An alternative synthetic approach involves creating the C-C bond between the phenyl rings first, followed by the introduction of the required functional groups (methyl and carboxylic acid) onto the biphenyl backbone using Friedel-Crafts reactions. These reactions are cornerstone electrophilic aromatic substitutions.
Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride or an acid anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govlibretexts.org This reaction introduces an acyl group (R-C=O) onto the aromatic ring, forming a ketone. libretexts.org The resulting ketone can then be oxidized to a carboxylic acid.
For the synthesis of this compound, one could start with 3-methylbiphenyl (B165614). Acylation of this substrate, for example with acetyl chloride (CH₃COCl) and AlCl₃, would introduce an acetyl group. The directing effects of the existing methyl and phenyl groups would influence the position of the incoming acyl group. In biphenyl systems, substitution typically occurs at the para position (position 4) due to steric and electronic factors.
A study on the acetylation of 3,3'-dimethylbiphenyl (B1664587) showed that under specific conditions (Perrier addition in boiling 1,2-dichloroethane), the 4-acetyl derivative was formed in nearly quantitative yield, demonstrating high regioselectivity. core.ac.uk This suggests that the acylation of 3-methylbiphenyl would likely yield 4-acetyl-3-methylbiphenyl as the major product. This ketone intermediate can then be converted to the final carboxylic acid via an oxidation reaction, such as the haloform reaction using sodium hypochlorite.
Proposed Friedel-Crafts Acylation Route:
Acylation: 3-Methylbiphenyl reacts with acetyl chloride and AlCl₃ to form 1-(3-Methyl-[1,1'-biphenyl]-4-yl)ethan-1-one.
Oxidation: The resulting ketone is oxidized to yield this compound.
| Reagent Type | Example | Catalyst | Product Type |
| Acyl Chloride | Acetyl chloride (CH₃COCl) | AlCl₃, FeCl₃ | Aromatic ketone |
| Acid Anhydride | Acetic anhydride ((CH₃CO)₂O) | AlCl₃ | Aromatic ketone |
Friedel-Crafts alkylation involves the substitution of an alkyl group onto an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst. libretexts.orgumkc.edu This method could theoretically be used to introduce the methyl group onto a biphenylcarboxylic acid scaffold.
However, this approach faces significant limitations. First, Friedel-Crafts reactions are generally ineffective on aromatic rings that bear strongly deactivating substituents, such as a carboxylic acid (-COOH) group. libretexts.org The -COOH group deactivates the ring towards electrophilic attack. To circumvent this, the carboxylic acid could be converted to an ester, which is less deactivating, before attempting alkylation.
A second major issue is polyalkylation. The introduction of an electron-donating alkyl group activates the ring, making the product more reactive than the starting material and leading to the addition of multiple alkyl groups. libretexts.orglibretexts.org Finally, the reaction is prone to carbocation rearrangements, although this is not a concern when introducing a simple methyl group. libretexts.org Therefore, introducing the methyl group via Friedel-Crafts alkylation onto a pre-formed biphenyl-4-carboxylic acid is not a synthetically viable route. A more logical sequence would be to perform the alkylation on biphenyl first and then introduce the carboxylic acid group via other means, as described in the acylation strategy.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a significant reaction class in organic synthesis, providing a pathway to substitute a leaving group on an aromatic ring with a nucleophile. youtube.com Unlike electrophilic substitutions common to benzene (B151609), SNAr reactions typically require the aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group. pressbooks.pub The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
While SNAr is a cornerstone for synthesizing many functionalized aromatics, its direct application for the synthesis of this compound is not the most common route. This is because the precursors would require specific activation that is often more synthetically challenging to install than employing cross-coupling strategies. However, the SNAr mechanism is fundamental in the synthesis of various biphenyl derivatives. For instance, a method has been developed for synthesizing biphenyl-2-carboxylates through the SNAr reaction of 2-methoxybenzoic esters with aryl Grignard reagents. scilit.com
Recent advancements have focused on milder and more sustainable SNAr reaction conditions. The use of benign additives like hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to facilitate SNAr reactions between various nucleophiles and electrophiles under mild conditions, accommodating a broad range of functional groups. d-nb.info Furthermore, metal-catalyzed SNAr reactions, where a metal complex activates the aromatic ring towards nucleophilic attack, represent another avenue for achieving these transformations on otherwise unreactive substrates. acsgcipr.org
Specific Synthesis of this compound
The most prevalent and efficient methods for constructing the biphenyl core of this compound involve carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling.
Routes from Substituted Boronic Acids (e.g., 3-Tolylboronic acid and 4-Bromobenzoic acid)
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including biphenyl carboxylic acids. researchgate.netlibretexts.orgajgreenchem.com This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. libretexts.org The synthesis of this compound is ideally achieved by coupling 3-tolylboronic acid (or m-tolylboronic acid) with 4-bromobenzoic acid. rsc.org
The general catalytic cycle for the Suzuki coupling comprises three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction is performed in the presence of a base, which is crucial for the transmetalation step.
Various conditions have been optimized for the Suzuki-Miyaura coupling to produce biphenyl carboxylic acids, focusing on catalyst efficiency, reaction medium, and base selection. researchgate.netlookchem.com Research has demonstrated high yields using water as a solvent, which aligns with the principles of green chemistry. rsc.orgresearchgate.netrsc.org
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl2(NH2CH2COOH)2] (0.1 mol%) | K2CO3 | Water | Room Temp | 97 | rsc.org |
| 1-(4-bromophenyl) cyclopropane-1-carboxylic acid | p-Tolylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 80 | 75 | ajgreenchem.comajgreenchem.com |
| 4-Bromobenzoic acid | Phenylboronic acid | C60-TEGs/PdCl2 (0.05 mol%) | K2CO3 | Water | Room Temp | 97 | researchgate.net |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl2⊂dmβ-CD (0.5 mol%) | Na2CO3 | H2O/CH3OH | Room Temp | >99 | rsc.org |
Carboxylation Techniques
An alternative synthetic approach involves the introduction of the carboxylic acid group onto a pre-formed 3-methyl-1,1'-biphenyl scaffold. chemscene.com Carboxylation is a chemical reaction that produces a carboxylic acid by treating a substrate with carbon dioxide (CO₂). wikipedia.org
Classic methods include the carboxylation of organometallic reagents, such as Grignard or organolithium compounds, which are formed from the corresponding aryl halide. wikipedia.org Another well-known method is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide salt under high pressure and temperature, though this is not directly applicable to non-phenolic substrates like 3-methyl-1,1'-biphenyl. wikipedia.org
More recently, catalytic methods for the carboxylation of C-H bonds or other functional groups have been developed. These include transition-metal-catalyzed reactions. For example, an efficient copper-catalyzed carboxylation of arylsilanes using CO₂ has been reported, which could be applied if a suitable silane (B1218182) derivative of 3-methyl-1,1'-biphenyl is prepared. researchgate.net Additionally, the concept of "Frustrated Lewis Pairs" (FLPs) has been used to activate CO₂ for the carboxylation of aromatic compounds, achieving good yields under catalytic conditions. researchgate.net
Synthesis of Key Derivatives of this compound
Methyl Ester Synthesis and Hydrolysis to the Acid
The methyl ester of this compound, namely methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, is a key derivative. nih.gov It can be synthesized directly via Suzuki coupling using methyl 4-bromobenzoate (B14158574) instead of the corresponding acid. Alternatively, it can be prepared by the esterification of the carboxylic acid itself.
A common laboratory method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with methanol (B129727) to form the ester. researchgate.net
The reverse reaction, the hydrolysis of the methyl ester back to the carboxylic acid, is also a fundamental transformation. This can be achieved under either acidic or basic (saponification) conditions. Basic hydrolysis, using a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is often preferred as it is an irreversible process that drives the reaction to completion by forming the carboxylate salt. Subsequent acidification then yields the final carboxylic acid. Studies have also explored ester hydrolysis using high-temperature water as a green alternative to strong acids or bases. google.com
Acetoxymethyl Derivatives
Acetoxymethyl derivatives are another class of functionalized compounds. The synthesis of an acetoxymethyl group on the biphenyl core typically involves a two-step process. First, a halomethyl group, usually chloromethyl or bromomethyl, is introduced onto the aromatic ring. This can be achieved through a chloromethylation reaction, for instance, by reacting the biphenyl substrate with reagents like dimethoxymethane (B151124) and chlorosulfonic acid in the presence of a catalyst. rsc.org
Bromomethyl Derivatives
The conversion of the methyl group on the biphenyl scaffold to a bromomethyl group is a key transformation, yielding a reactive intermediate suitable for further functionalization. This is typically achieved through a free radical substitution reaction. The benzylic protons of the methyl group are susceptible to abstraction by a radical initiator, followed by reaction with a bromine source.
A standard and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions. The reaction is generally performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. The starting material for this synthesis would be an ester of the parent carboxylic acid, such as methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate, to protect the acidic proton of the carboxylic acid group. nih.gov The resulting bromomethyl derivative is a valuable precursor for introducing various nucleophiles. google.comrsc.org
Table 1: Synthesis of 3'-(Bromomethyl)-[1,1'-biphenyl]-4-carboxylate Derivative
| Reactant | Reagents | Product | Reaction Type |
|---|
Pyrazole-Containing Derivatives
The synthesis of pyrazole-containing derivatives of this compound typically involves the construction of the pyrazole (B372694) ring from the carboxylic acid moiety. mdpi.com A common and effective strategy is the Knorr pyrazole synthesis and related methodologies. This multi-step process begins with the conversion of the carboxylic acid to a more reactive intermediate. minia.edu.egnih.gov
First, the this compound is converted into its corresponding acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the acid hydrazide, 3-Methyl-[1,1'-biphenyl]-4-carbohydrazide. This hydrazide is the key precursor for the pyrazole ring. In the final step, the hydrazide undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound (e.g., acetylacetone) or a functional equivalent. This reaction, often carried out in an alcoholic solvent under reflux, yields the N-acyl pyrazole derivative. Subsequent hydrolysis can yield the final pyrazole product.
Table 2: General Synthesis of Pyrazole Derivatives
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Thionyl Chloride (SOCl₂) | 3-Methyl-[1,1'-biphenyl]-4-carbonyl chloride | Acyl Chloride Formation |
| 2 | 3-Methyl-[1,1'-biphenyl]-4-carbonyl chloride | Hydrazine Hydrate (N₂H₄·H₂O) | 3-Methyl-[1,1'-biphenyl]-4-carbohydrazide | Hydrazide Formation |
Quinoline-Substituted Derivatives
Attaching a quinoline (B57606) moiety to the this compound framework can be achieved through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful tool for forming carbon-carbon bonds between aromatic rings. ias.ac.in This approach offers high yields and functional group tolerance.
A plausible synthetic route involves preparing a boronic acid derivative of the biphenyl compound. This can be done by first converting the this compound ester to a bromo- or iodo-substituted biphenyl through standard aromatic halogenation, followed by conversion to the boronic acid or boronic ester via lithium-halogen exchange and reaction with a trialkyl borate. This biphenyl boronic acid derivative is then coupled with a suitably functionalized halo-quinoline (e.g., 4-bromoquinoline) in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃ or K₂CO₃). Alternatively, one could start with a boronic acid derivative of the quinoline and couple it with a halogenated version of the biphenyl carboxylic acid ester. nih.gov
Table 3: Synthesis via Suzuki Cross-Coupling
| Biphenyl Component | Quinoline Component | Catalyst/Reagents | Product | Reaction Type |
|---|
Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives from carboxylic acids is a well-established process that relies on the formation and subsequent cyclization of an acyl thiosemicarbazide (B42300) intermediate. rsc.orgsbq.org.br This method provides a direct route to incorporating the thiadiazole heterocycle.
The synthesis begins by reacting this compound with thiosemicarbazide in the presence of a strong dehydrating agent and catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). nih.gov The reaction proceeds through the formation of a 1-(3-methyl-[1,1'-biphenyl]-4-carbonyl)thiosemicarbazide intermediate. This intermediate then undergoes intramolecular cyclodehydration under the acidic conditions to form the 2-amino-5-(3-methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazole. Variations of this method exist, such as first converting the carboxylic acid to its hydrazide and then reacting it with an isothiocyanate. ekb.eg
Table 4: Synthesis of 1,3,4-Thiadiazole Derivatives
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | Thiosemicarbazide, Phosphorus Oxychloride (POCl₃) | 1-(3-Methyl-[1,1'-biphenyl]-4-carbonyl)thiosemicarbazide | Acyl Thiosemicarbazide Formation |
N-Sulfonylhydrazone Derivatives
N-Sulfonylhydrazone derivatives are typically synthesized through the condensation of a sulfonylhydrazide with an aldehyde or a ketone. nih.govresearchgate.net To prepare such a derivative from this compound, the carboxylic acid functional group must first be converted into an aldehyde.
This multi-step transformation begins with the reduction of the carboxylic acid to the corresponding primary alcohol, (3-methyl-[1,1'-biphenyl]-4-yl)methanol. This reduction can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction with a milder agent. The resulting alcohol is then oxidized to 3-methyl-[1,1'-biphenyl]-4-carbaldehyde using a controlled oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to prevent over-oxidation to the carboxylic acid. Finally, the aldehyde is condensed with an appropriate arylsulfonylhydrazide (e.g., benzenesulfonylhydrazide) in an alcoholic solvent, often with a catalytic amount of acid, to yield the target N-sulfonylhydrazone derivative. mdpi.com
Table 5: Multi-step Synthesis of N-Sulfonylhydrazone Derivatives
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | This compound | LiAlH₄, THF | (3-Methyl-[1,1'-biphenyl]-4-yl)methanol | Reduction |
| 2 | (3-Methyl-[1,1'-biphenyl]-4-yl)methanol | Pyridinium Chlorochromate (PCC), CH₂Cl₂ | 3-Methyl-[1,1'-biphenyl]-4-carbaldehyde | Oxidation |
Reactivity and Chemical Transformations of 3 Methyl 1,1 Biphenyl 4 Carboxylic Acid
Carboxylic Acid Functional Group Reactivity
The carboxylic acid group is a versatile functional handle, enabling transformations such as esterification, amidation, reduction, and decarboxylation.
Esterification Reactions
Esterification of 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid can be achieved through several established methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com
Alternative methods for esterification that avoid strongly acidic conditions include reaction with thionyl chloride (SOCl₂) followed by an alcohol, or the use of alkylating agents like iodomethane (B122720) or trimethylsilyldiazomethane. commonorganicchemistry.com The methyl ester of this compound, known as Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate, is a known compound, confirming the feasibility of these transformations. nih.gov
| Method | Reagents | General Conditions | Notes |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Heating in excess alcohol. masterorganicchemistry.commasterorganicchemistry.com | Equilibrium reaction; water removal enhances yield. masterorganicchemistry.com |
| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Two-step process; acyl chloride formation followed by alcoholysis. commonorganicchemistry.com | Good for acid-sensitive substrates. |
| Alkylation | Alkyl halide (e.g., MeI), Base | Alkylation of the carboxylate salt. commonorganicchemistry.com | Can lead to alkylation at other nucleophilic sites. commonorganicchemistry.com |
| Diazomethane Analogs | Trimethylsilyldiazomethane (TMS-CHN₂) | Rapid reaction at room temperature, often with methanol. commonorganicchemistry.com | Effective but reagents can be hazardous. |
Amidation Reactions
The conversion of this compound to its corresponding amide, 3-Methyl-[1,1'-biphenyl]-4-carboxamide, typically requires activation of the carboxylic acid. Direct reaction with an amine is generally not feasible and requires high temperatures. More commonly, coupling agents are employed to facilitate amide bond formation under milder conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to form a reactive intermediate that is then susceptible to nucleophilic attack by an amine. nih.gov The synthesis of various biphenylamide derivatives has been reported in the literature, indicating the general applicability of these methods to this class of compounds. nih.gov
| Method | Activating/Coupling Agent | Amine Source | General Conditions |
|---|---|---|---|
| Coupling Agent-Mediated | DCC, EDC | Primary or secondary amine | Room temperature in an appropriate solvent like DCM. nih.gov |
| Via Acyl Chloride | SOCl₂, (COCl)₂ | Primary or secondary amine | Two-step process involving formation of the acyl chloride. |
Reduction to Alcohols and Aldehydes
The carboxylic acid functional group of this compound can be reduced to a primary alcohol, (3-Methyl-[1,1'-biphenyl]-4-yl)methanol. This transformation is typically accomplished using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. byjus.comchemguide.co.uk The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.comchemguide.co.uk The mechanism involves an initial acid-base reaction between the acidic carboxylic acid proton and the hydride, followed by reduction of the resulting carboxylate salt. masterorganicchemistry.com An aldehyde is formed as an intermediate, but it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. chemguide.co.uklibretexts.org Consequently, isolating the aldehyde is generally not possible with powerful reducing agents like LiAlH₄. chemguide.co.uk
| Product | Reducing Agent | Typical Solvent | Work-up |
|---|---|---|---|
| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF byjus.comchemguide.co.uk | Careful quenching with water followed by acidic work-up. byjus.com |
Decarboxylation Pathways
The removal of the carboxyl group from an aromatic ring, a process known as decarboxylation, is generally a difficult reaction for simple aromatic carboxylic acids. google.com However, studies on the decarboxylation of biphenyl (B1667301) carboxylic acids have shown that the reaction can proceed under thermal conditions, often at high temperatures. acs.org The decomposition of biphenyl-2-carboxylic acid, for instance, primarily proceeds via decarboxylation to biphenyl. acs.org The presence of activating groups or specific catalysts can facilitate this process at lower temperatures. rsc.orgnih.govrwth-aachen.de For this compound, decarboxylation would yield 3-methylbiphenyl (B165614). The reaction conditions would likely require high temperatures or the use of a transition metal catalyst.
Aromatic Ring Functionalization
The biphenyl scaffold of this compound is susceptible to electrophilic attack, allowing for the introduction of new functional groups onto the aromatic rings.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the existing substituents: the methyl group (-CH₃) and the carboxylic acid group (-COOH). numberanalytics.com
The carboxylic acid group is an electron-withdrawing group and acts as a deactivating, meta-director . numberanalytics.com This means it reduces the reactivity of the phenyl ring to which it is attached and directs incoming electrophiles to the positions meta to it (the 3- and 5-positions).
The methyl group is an electron-donating group and is considered an activating, ortho, para-director . masterorganicchemistry.comlibretexts.org It increases the electron density of its ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the positions ortho and para to it.
In the case of this compound, the two rings will have different reactivities towards electrophiles. The ring bearing the activating methyl group will be more reactive than the ring with the deactivating carboxylic acid group. Therefore, electrophilic substitution is expected to occur preferentially on the 3'-methylphenyl ring. The incoming electrophile will be directed to the positions ortho and para to the methyl group. Given that the para position is already part of the biphenyl linkage, substitution will likely occur at the ortho positions (2'- and 6'-positions) and the other para position (4'-position is the point of attachment to the other ring, so substitution would occur at the 5' position relative to the methyl group). Steric hindrance may influence the ratio of the resulting isomers.
| Substituent Group | Nature | Directing Effect | Impact on Reactivity |
|---|---|---|---|
| -COOH (Carboxylic Acid) | Electron-withdrawing | meta numberanalytics.com | Deactivating numberanalytics.com |
| -CH₃ (Methyl) | Electron-donating | ortho, para masterorganicchemistry.comlibretexts.org | Activating masterorganicchemistry.comlibretexts.org |
Halogenation Studies
Halogenation of aromatic carboxylic acids can proceed through several pathways, primarily involving electrophilic substitution on the aromatic rings or halodecarboxylation. For this compound, electrophilic halogenation (e.g., bromination or chlorination) is directed by the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the carboxylic acid (-COOH) is a deactivating, meta-directing group. The interplay of these effects determines the regioselectivity of the reaction.
Another significant pathway is halodecarboxylation, which replaces the carboxylic acid group with a halogen atom. nih.gov Modern methods have established unified strategies for the decarboxylative halogenation of (hetero)aryl carboxylic acids, allowing for the synthesis of a wide array of aryl halides from a common carboxylic acid precursor. princeton.edu These reactions can be tailored to introduce chlorine, bromine, or iodine by selecting the appropriate halogen source and catalyst system. princeton.edu For instance, the Hunsdiecker reaction is a classic example, though newer, metal-catalyzed versions offer milder conditions and broader scope.
| Reaction Type | Typical Reagents | Primary Site of Reaction | Expected Product |
|---|---|---|---|
| Electrophilic Aromatic Bromination | Br₂, FeBr₃ or N-Bromosuccinimide (NBS) | Aromatic Rings | Bromo-3-methyl-[1,1'-biphenyl]-4-carboxylic acid |
| Decarboxylative Bromination | Ag₂O, Br₂ (Hunsdiecker) or Photoredox/Cu Catalysis with NBS | Carboxylic Acid Group | 4-Bromo-3-methyl-1,1'-biphenyl |
| α-Halogenation of Carboxylic Acid | Br₂, PBr₃ (Zell-Volhard-Zelinsky) | α-carbon (not applicable here) | N/A (No α-hydrogen on carboxyl group) |
Derivatization via Alkylation and Acylation
The presence of both a carboxylic acid and an activated aromatic system allows for extensive derivatization through alkylation and acylation reactions.
Acylation: Friedel-Crafts acylation typically involves the reaction of an acylating agent (like an acid chloride or anhydride) with an aromatic ring in the presence of a Lewis acid catalyst. youtube.com In this compound, the biphenyl rings are the sites for acylation. The reaction's regioselectivity is governed by the directing effects of the methyl and carboxyl substituents. smolecule.com Given that the carboxylic acid group deactivates its ring, acylation is more likely to occur on the phenyl ring bearing the activating methyl group. researchgate.net
| Reaction Type | Typical Reagents | Site of Reaction | Example Product |
|---|---|---|---|
| Esterification (Alkylation) | Methanol (CH₃OH), H₂SO₄ | Carboxylic Acid Group | Methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate |
| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | Aromatic Rings | Acyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid |
Cross-Coupling and Polymerization Potential
Biphenyl carboxylic acids are frequently synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net In this context, this compound can be prepared by coupling a boronic acid derivative with a halogenated precursor. acs.orgresearchgate.net For instance, the coupling of 4-bromo-2-methylbenzoic acid with phenylboronic acid would yield the target molecule.
The structure of this compound also makes it a viable monomer for polymerization. The carboxylic acid functional group can participate in condensation polymerization reactions to form polyesters (with diols) or polyamides (with diamines). The rigid biphenyl backbone is known to impart desirable properties such as high thermal stability and mechanical strength to polymers. tandfonline.com Further functionalization, for example, by converting the methyl group to a second carboxylic acid, would create a dicarboxylic acid monomer suitable for step-growth polymerization.
| Process | Role of Compound | Reactants | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling (Synthesis) | Product | (4-carboxy-2-methylphenyl)boronic acid + Bromobenzene | This compound |
| Polyesterification | Monomer | Ethylene Glycol | Polyester with biphenyl units |
| Polyamidation | Monomer | Hexamethylenediamine | Polyamide with biphenyl units |
Stability and Degradation Pathways
The stability of this compound and its derivatives is crucial for its application and storage. Key degradation pathways include thermal decomposition and hydrolysis of its ester forms.
Thermal Decomposition Studies of Biphenyl Carboxylic Acids
Studies on the thermal decomposition of related biphenyl carboxylic acids provide insight into the likely degradation pathways for the 3-methyl derivative. Research on biphenyl-2-carboxylic acid and biphenyl-2,2'-dicarboxylic acid has shown that decomposition at high temperatures (340-400 °C) proceeds through two primary competing pathways: decarboxylation and ketonization (ring-closure). acs.orgacs.org
Decarboxylation: This pathway involves the loss of carbon dioxide (CO₂) from the carboxylic acid group to produce the corresponding biphenyl. For this compound, this would yield 3-methylbiphenyl.
Ketonization: This pathway involves intramolecular dehydration and ring-closure, leading to the formation of fluorenone derivatives. acs.org
Over the temperature range studied for biphenyl-2-carboxylic acid, thermal decomposition favored ketonization over decarboxylation. acs.orgacs.org
| Decomposition Pathway | Product | Product Distribution (%) |
|---|---|---|
| Decarboxylation | Biphenyl | 31.4 |
| Ketonization / Dehydration | Fluorenone | 68.6 |
Hydrolytic Stability of Ester Derivatives
Ester derivatives of this compound, such as the methyl or ethyl esters, are susceptible to hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base. researchgate.net The stability of these esters is influenced by steric and electronic factors.
Research on the hydrolytic stability of a series of benzoate (B1203000) esters in rat plasma showed that stability was inversely proportional to the size of the alcohol (alkoxyl) group. nih.gov The methyl ester was found to be the most stable among the linear homologous series (methyl, ethyl, n-propyl, n-butyl). nih.gov This suggests that methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate would exhibit greater hydrolytic stability compared to its ethyl or propyl counterparts. Steric hindrance around the carbonyl group of the ester can also enhance stability by impeding the approach of water or hydroxide (B78521) ions. researchgate.net
| Ester | Half-life in Rat Plasma (t₁/₂) | Relative Stability |
|---|---|---|
| Methyl benzoate | 36 min | Highest |
| Ethyl benzoate | 17 min | Intermediate |
| n-Propyl benzoate | 10 min | Lower |
| n-Butyl benzoate | 10 min | Lower |
Advanced Characterization and Analytical Methodologies in Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insight into the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The acidic proton of the carboxyl group is characteristically observed as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, due to its acidic nature and hydrogen bonding. pdx.edunih.gov The protons of the methyl group attached to the biphenyl (B1667301) framework would appear as a sharp singlet, anticipated in the range of 2.1 to 2.5 ppm. The aromatic protons would present as a complex series of multiplets in the aromatic region, generally between 7.0 and 8.5 ppm. The specific splitting patterns and coupling constants of these aromatic signals are determined by the substitution pattern on the two phenyl rings.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing significantly downfield in the range of 165 to 185 ppm. pdx.edu The carbon atom of the methyl group would resonate in the aliphatic region, generally between 20 and 25 ppm. The aromatic carbons would give rise to a series of signals in the approximate range of 120 to 150 ppm. The precise chemical shifts of these aromatic carbons are influenced by the positions of the methyl and carboxyl substituents and the biphenyl linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 165 - 185 |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 (multiplets) | 120 - 150 |
| Methyl Protons (-CH₃) | 2.1 - 2.5 (singlet) | 20 - 25 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings. savemyexams.com
A very broad absorption band is typically observed in the region of 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. pdx.eduuni-saarland.de The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption peak, typically found between 1680 and 1710 cm⁻¹. uni-saarland.de The presence of conjugation with the biphenyl system may shift this absorption to a slightly lower wavenumber.
Vibrations associated with the aromatic rings include C-H stretching, which appears as a series of weaker bands above 3000 cm⁻¹, and C=C stretching vibrations within the rings, which are observed in the 1400 to 1600 cm⁻¹ region. The C-H out-of-plane bending vibrations, which can provide information about the substitution pattern of the aromatic rings, are typically found in the fingerprint region below 900 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic) | > 3000 | Weak to Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| O-H Bend (Carboxylic Acid) | 900 - 960 | Medium, Broad |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with very high accuracy, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₄H₁₂O₂), the molecular weight is 212.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 212. A common fragmentation pathway for aromatic carboxylic acids involves the loss of the hydroxyl radical (-OH), resulting in a prominent peak at m/z 195 (M-17). Another significant fragmentation would be the loss of the entire carboxyl group (-COOH), leading to a peak at m/z 167 (M-45), corresponding to the 3-methylbiphenyl (B165614) cation. Further fragmentation of the biphenyl backbone would also be observed.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 212 | Molecular Ion [M]⁺˙ | [C₁₄H₁₂O₂]⁺˙ |
| 195 | [M - OH]⁺ | [C₁₄H₁₁O]⁺ |
| 167 | [M - COOH]⁺ | [C₁₃H₁₁]⁺ |
UV-Visible Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the biphenyl moiety in this compound. Aromatic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, π → π* transitions are expected. The biphenyl system gives rise to a strong absorption band, often referred to as the K-band, which is typically observed at shorter wavelengths. A weaker absorption band, the B-band, resulting from transitions involving the entire conjugated system, is expected at longer wavelengths. The exact position of the absorption maxima (λ_max) and the molar absorptivity are influenced by the substitution pattern on the aromatic rings and the solvent used for the analysis.
Chromatographic Separation and Quantification
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or complex matrices.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. guidechem.com
In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18-modified silica (B1680970) gel column, is used in conjunction with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group and ensure good peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, such as around 254 nm. The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification, while the peak area is proportional to its concentration, allowing for accurate quantification.
Table 4: Typical HPLC Parameters for the Analysis of Biphenyl Carboxylic Acids
| Parameter | Condition |
| Column | Reversed-Phase C18 |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Detection | UV at ~254 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in organic synthesis to monitor the progress of reactions, assess compound purity, and determine appropriate solvent systems for larger-scale column chromatography. fishersci.comwisc.edu The separation is based on the principle of differential partitioning of compounds between a stationary phase (typically a thin layer of silica gel on a plate) and a liquid mobile phase (the eluent). wisc.edu
For this compound, its carboxylic acid group makes it a highly polar compound. When spotted on a polar silica gel TLC plate, it will have a strong affinity for the stationary phase through hydrogen bonding. chemistryhall.com Consequently, it will exhibit a low Retention Factor (Rf) value, meaning it travels only a short distance up the plate. researchgate.net This strong interaction can sometimes lead to "tailing" or streaking of the spot, which can be mitigated by adding a small amount of a weak acid, such as acetic acid, to the mobile phase. chemistryhall.comresearchgate.net
TLC is particularly effective for monitoring reactions where this compound is a reactant, such as in an esterification reaction. ajgreenchem.comresearchgate.net The resulting ester is significantly less polar than the starting carboxylic acid and will therefore travel much further up the TLC plate, resulting in a much higher Rf value. researchgate.net Visualization of the spots can be achieved under UV light (254 nm), as the biphenyl system is UV-active. ajgreenchem.com Alternatively, chemical stains can be used; a bromocresol green indicator, for instance, is specific for acidic compounds and will reveal the carboxylic acid as a yellow spot on a blue background. epfl.ch
Table 2: Illustrative TLC Profile for an Esterification Reaction
| Compound | Functional Group | Expected Polarity | Expected Rf Value |
|---|---|---|---|
| This compound | Carboxylic Acid | High | Low (e.g., 0.2) |
| Methyl 3-Methyl-[1,1'-biphenyl]-4-carboxylate | Ester | Low | High (e.g., 0.8) |
Note: Rf values are hypothetical and depend on the specific mobile phase used.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. This method provides precise information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules relative to one another (crystal packing). iucr.org For novel compounds like this compound, X-ray crystallography can definitively confirm its synthesized structure, resolving any ambiguities that may arise from spectroscopic data.
While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, provides significant insight into the expected solid-state features. iucr.org Carboxylic acids in the solid state commonly form hydrogen-bonded dimers, where the carboxyl groups of two separate molecules interact via strong O—H···O hydrogen bonds, creating a characteristic ring motif. iucr.org
The analysis would also reveal the dihedral angle between the two phenyl rings of the biphenyl core, indicating the degree of twist between them. iucr.org This conformation is influenced by steric effects from substituents and by intermolecular packing forces within the crystal lattice. The data obtained from such an analysis is fundamental for understanding the compound's physical properties and for computational studies like molecular modeling. iucr.org
Table 3: Crystallographic Data for the Analogous Compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₀H₁₆O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 (3) |
| b (Å) | 5.3450 (10) |
| c (Å) | 24.123 (5) |
| β (°) | 102.56 (3) |
| Volume (ų) | 1551.9 (6) |
| Z (molecules/unit cell) | 4 |
| Key Feature | Inversion dimers linked by O—H···O hydrogen bonds. |
| Dihedral Angle (between biphenyl rings) | 26.09 (4)° |
Source: Data from a study on a structurally similar compound to illustrate the type of information obtained. iucr.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to elucidate the fundamental electronic properties and geometric parameters of 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid at the atomic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netajrconline.org For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are utilized to optimize the molecular geometry and predict various electronic and spectroscopic properties. researchgate.netresearchgate.net The optimized structure provides data on bond lengths, bond angles, and torsion angles, which can be compared with experimental values if available. researchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. scribd.commaterialsciencejournal.org
The energy gap (ΔE) between the HOMO and LUMO is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as it indicates that less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For biphenyl (B1667301) derivatives, this energy gap can be indicative of the molecule's stability and reactivity. researchgate.neteurjchem.com Global reactivity descriptors such as chemical hardness (η), softness (S), chemical potential (μ), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.govscribd.com
Table 1: Theoretical Frontier Molecular Orbital Properties of this compound
| Parameter | Symbol | Formula | Illustrative Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.25 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.85 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.40 |
| Ionization Potential | IP | -EHOMO | 6.25 |
| Electron Affinity | EA | -ELUMO | 1.85 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.20 |
| Chemical Softness | S | 1 / (2η) | 0.227 |
| Electronegativity | χ | (IP + EA) / 2 | 4.05 |
| Electrophilicity Index | ω | χ² / (2η) | 3.73 |
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netnih.govuni-muenchen.de The MESP surface is generated by mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.de
The map uses a color spectrum to visualize different potential values. Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. nih.govresearchgate.net For this compound, the MESP map would be expected to show the most negative potential localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, indicating its susceptibility to interaction with nucleophiles. The aromatic rings would display regions of moderately negative potential above and below the plane of the rings, characteristic of π-electron systems.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, interactions between bonds, and charge delocalization within a molecule. researchgate.net This method transforms the complex molecular orbitals into a set of localized orbitals that align with classical Lewis structures, including core orbitals, lone pairs, and bond orbitals (σ and π). wisc.eduaiu.edu
Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π(C1-C2) | π(C3-C4) | 18.5 | π → π (Intra-ring conjugation) |
| π(C1'-C2') | π(C3'-C4') | 19.2 | π → π (Intra-ring conjugation) |
| π(C1-C6) | π(C1'-C6') | 5.1 | π → π (Inter-ring conjugation) |
| LP(2) O1 | σ(C4-Ccarboxyl) | 2.5 | n → σ (Hyperconjugation) |
Note: Atom numbering is illustrative. LP(2) O1 refers to the second lone pair on the carbonyl oxygen.
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org These simulations provide insights into the conformational flexibility and dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. researchgate.netmdpi.com
By simulating the molecule's trajectory, MD can reveal stable conformations, the dynamics of the biphenyl ring rotation, and the behavior of the carboxylic acid group. researchgate.net In the context of drug design, MD simulations are crucial for understanding how the molecule might bind to a receptor. It can be used to assess the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies, providing a dynamic picture that complements the static view from docking studies. frontiersin.orgresearchgate.net
Density Functional Theory (DFT) Analysis
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing molecules with desired biological activities. collaborativedrug.comdrugdesign.org These models establish a correlation between the chemical structure of a compound and its biological effect. researchgate.net
SAR involves qualitatively assessing how modifications to different parts of a molecule's scaffold affect its activity. drugdesign.orgquizlet.com For this compound, SAR studies would involve synthesizing and testing analogues to probe the importance of each structural feature. Key modifications could include:
The Carboxylic Acid Group: Replacing it with other acidic groups (e.g., tetrazole) or esters to assess the role of the acidic proton and hydrogen bonding capabilities. drugdesign.orgnih.gov
The Methyl Group: Substituting it with other alkyl groups of varying sizes or with electron-withdrawing/donating groups to probe steric and electronic effects.
The Biphenyl System: Introducing substituents at different positions on either phenyl ring to explore how lipophilicity, electronics, and steric bulk influence activity. nih.gov
QSAR modeling takes a quantitative approach, developing mathematical equations that relate the biological activity of a set of compounds to their physicochemical properties or theoretical molecular descriptors. wikipedia.orgnih.gov A general QSAR model can be expressed as: Activity = f (molecular descriptors) + error wikipedia.org
These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants, atomic charges), and sterics (e.g., molar refractivity, van der Waals volume). researchgate.net The resulting models, once validated, can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. wikipedia.orgnih.gov For a series of analogues of this compound, a QSAR model might reveal that activity is positively correlated with the hydrophobicity of substituents on one phenyl ring while being negatively correlated with steric bulk near the carboxylic acid group. nih.govresearchgate.net
Table 3: Hypothetical QSAR Model for a Series of this compound Analogues
| Dependent Variable | Model Equation | Statistics |
| Biological Activity (log 1/IC50) | log(1/IC50) = 0.45 * LogP - 0.12 * MRx + 0.85 * σy + 2.15 | n = 30r² = 0.88q² = 0.75pred_r² = 0.81 |
Where: LogP represents the partition coefficient (hydrophobicity), MRx is the molar refractivity of a substituent at position X (steric factor), and σy is the Hammett constant for a substituent at position Y (electronic factor). n is the number of compounds, r² is the correlation coefficient, q² is the cross-validated correlation coefficient, and pred_r² is the predictive power on an external test set.
In Silico Prediction of Biological Activity
In silico methods, which utilize computer simulations, are crucial for predicting the biological activity of chemical compounds in the early stages of drug discovery. ijcrt.orgnih.gov These predictions are based on the molecule's structural features and physicochemical properties. plos.org By comparing the structural motifs of this compound to databases of compounds with known biological activities, it is possible to generate a probable activity spectrum.
Web-based prediction tools and machine learning models analyze molecular descriptors—such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA)—to forecast a compound's engagement with various biological targets. ijcrt.orgnih.gov For a molecule to be considered a potential drug candidate, its bioactivity score is often evaluated; a score greater than 0.00 suggests a high likelihood of significant biological activity, a score between 0.00 and -0.50 indicates moderate activity, and a score below -0.50 typically implies inactivity. researchgate.net The biphenyl carboxylic acid framework is recognized for its role in compounds with anticancer and anti-inflammatory properties. iucr.org Specifically, this compound has been noted for its potential antioxidant and anti-inflammatory effects, with research suggesting it can inhibit cyclooxygenase (COX) enzymes.
Table 1: Predicted Bioactivity Profile
| Target Class | Predicted Activity |
|---|---|
| GPCR Ligand | Moderately Active |
| Ion Channel Modulator | Moderately Active |
| Kinase Inhibitor | Likely Active |
| Nuclear Receptor Ligand | Moderately Active |
| Protease Inhibitor | Likely Inactive |
This table is a hypothetical representation based on the bioactivity scoring principles for compounds with similar structural motifs.
Impact of Substituent Effects on Reactivity and Interactions
The chemical reactivity and intermolecular interactions of an aromatic compound are significantly influenced by its substituents. In this compound, the methyl (-CH₃) and carboxylic acid (-COOH) groups dictate its electronic properties and, consequently, its behavior in chemical reactions and biological systems.
Furthermore, these substituents are critical for intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, enabling strong interactions with amino acid residues in protein active sites. The methyl group contributes to the molecule's hydrophobicity, potentially engaging in van der Waals and hydrophobic interactions within a protein's binding pocket.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg It is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites of proteins. nih.gov
While specific docking studies for this compound are not extensively documented in publicly available literature, studies on structurally similar biphenyl carboxylic acid derivatives provide valuable insights into its potential binding behaviors. For instance, a docking study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid against the SARS-CoV-2 protein (PDB ID: 8BEC) reported a strong binding affinity of -7.6 kcal/mol. iucr.org Another study on 4-(tert-butyl)-4-nitro-1,1-biphenyl with Type-II topoisomerase (PDB ID: 1JIJ) suggested its potential as an anticancer agent. eurjchem.com These studies indicate that the biphenyl carboxylic acid scaffold can effectively fit into the binding sites of various protein targets.
Ligand-Protein Binding Interactions
The binding of a ligand to a protein is a complex process governed by a variety of non-covalent interactions. nih.gov For this compound, several key interactions are anticipated based on its structure:
Hydrogen Bonds: The carboxylic acid group is the primary site for hydrogen bonding, capable of interacting with polar amino acid residues such as serine, threonine, and asparagine in a protein's active site. researchgate.net
Hydrophobic Interactions: The biphenyl rings and the methyl group create a significant hydrophobic surface area, which can interact favorably with nonpolar residues like leucine, valine, and phenylalanine. researchgate.net
π-π Stacking: The aromatic rings of the biphenyl moiety can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The strength of the binding is quantified by the binding affinity, which is related to the change in Gibbs free energy (ΔG) upon binding. nih.gov A more negative binding energy indicates a more stable complex.
Active Site Analysis
The active site of a protein is the region that directly binds to the substrate or ligand and carries out the catalytic or binding function. Analysis of the active site reveals the specific amino acid residues that are crucial for ligand recognition and binding. In docking simulations, the ligand is placed within a defined grid box that encompasses the active site. The simulation then explores various conformations and orientations of the ligand to find the most favorable binding pose.
For biphenyl carboxylic acid derivatives, the carboxylic acid moiety often acts as an anchor, forming key hydrogen bonds with residues deep within the active site. The biphenyl rings then orient themselves to maximize hydrophobic and π-π interactions with the surrounding residues, contributing to the specificity and affinity of the binding. iucr.org
Crystal Packing and Intermolecular Interactions Analysis
The arrangement of molecules in a crystal lattice, known as crystal packing, is determined by the nature and strength of intermolecular interactions. mdpi.com Understanding these interactions is crucial for predicting the physical properties of a solid material, such as its melting point, solubility, and stability.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron density of a given molecule dominates, providing a graphical representation of the molecular shape and its close contacts with neighboring molecules.
Studies on similar biphenyl carboxylic acid derivatives reveal common interaction patterns. For example, the Hirshfeld analysis of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid showed that the most significant contributions to crystal packing were from H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) contacts. nih.govresearchgate.net Similarly, for methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate, the major contacts were H···H (27.1%), C···H/H···C (39.3%), and O···H/H···O (15.4%). nih.gov
These analyses are often complemented by 2D fingerprint plots, which summarize the intermolecular contacts in a graphical format. For this compound, it is expected that the crystal packing would be dominated by hydrogen bonds involving the carboxylic acid groups, leading to the formation of dimers or chains, and further stabilized by C-H···π and π···π stacking interactions between the biphenyl rings. nih.govnih.gov
Table 2: Summary of Intermolecular Contacts from Hirshfeld Surface Analysis of Structurally Related Compounds
| Compound | H···H Contacts (%) | C···H/H···C Contacts (%) | O···H/H···O Contacts (%) | Other Contacts (%) | Reference |
|---|---|---|---|---|---|
| 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid | 39.7 | 39.0 | 18.0 | 3.3 | nih.govresearchgate.net |
| Methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate | 27.1 | 39.3 | 15.4 | 18.2 (Br···H/H···Br) | nih.gov |
This table presents data from existing literature on similar compounds to infer the types of interactions that might be observed for this compound.
Energy Framework Calculations
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies performing energy framework calculations for this compound. This type of analysis, which is crucial for understanding the quantitative aspects of intermolecular forces within a crystal lattice, appears not to have been published for this particular compound.
Energy framework calculations are a computational tool used to investigate the packing of molecules in a crystalline solid by calculating the interaction energies between a central molecule and its neighbors. The process involves determining various energy components, such as electrostatic, polarization, dispersion, and repulsion, between molecular pairs. The results are often visualized as frameworks or topologies, where the thickness of cylinders connecting molecular centroids is proportional to the magnitude of the interaction energies, providing a clear picture of the crystal's energetic architecture.
While studies on similar biphenyl derivatives have utilized this method to elucidate their structural stability, no such data is available for this compound. researchgate.netnih.gov For instance, the analysis of other compounds often reveals that dispersion forces are the dominant factor in the total interaction energy, which is a common finding in the crystal engineering of organic molecules. nih.gov However, without specific calculations for this compound, it is not possible to present detailed research findings or data tables on its intermolecular energy distribution.
Further computational research would be required to determine the specific energy frameworks, interaction energies, and the dominant forces governing the crystal packing of this compound.
Research Applications in Materials Science
Development of Polymers and Functional Materials
The unique combination of a rigid aromatic core and a versatile functional group in 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid positions it as a key ingredient for creating high-performance polymers and other functional materials.
This compound serves as a fundamental building block for synthesizing complex polymers. The carboxylic acid functional group is reactive and can participate in various polymerization reactions, such as polycondensation, to form polyesters and polyamides. The rigid biphenyl (B1667301) unit, when incorporated into a polymer chain, imparts desirable characteristics such as thermal stability and mechanical strength.
The general class of biphenyl carboxylic acids is well-established in polymer chemistry. For instance, related biphenyl dicarboxylic acids are used to prepare polyamides through reactions with aromatic diamines. tandfonline.com The inclusion of the biphenyl moiety in the polymer backbone leads to materials with high glass transition temperatures and excellent thermal stability. tandfonline.com The presence of the methyl group on the biphenyl structure of this compound can further influence the properties of the resulting polymer by affecting chain packing and solubility.
The properties of materials derived from this compound can be precisely tuned through chemical modification, or derivatization. The carboxylic acid group is a prime site for such modifications, readily converting into esters, amides, or other functional groups. thermofisher.com This allows for the systematic alteration of the molecule's chemical and physical properties.
Derivatization can be used to control characteristics like solubility, melting point, and interactivity with other components in a material blend. For example, converting the carboxylic acid to a long-chain ester can improve its solubility in non-polar organic solvents, which is crucial for solution-based processing of materials. Furthermore, the biphenyl rings can undergo electrophilic substitution reactions, enabling the introduction of additional functional groups to further tailor the material's properties for specific applications.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
In the realm of crystal engineering, aromatic carboxylic acids with biphenyl cores are highly valued for their ability to form extended, well-defined structures with metal ions.
This compound is an excellent candidate for use as an organic linker or "strut" in the design of coordination polymers and Metal-Organic Frameworks (MOFs). mdpi.comsemanticscholar.org MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. libretexts.orgoup.com The carboxylic acid group can deprotonate to form a carboxylate, which then coordinates to metal centers, while the rigid biphenyl unit provides a spatially defined link, dictating the geometry and porosity of the resulting framework. libretexts.org
The selection of the organic linker is a critical factor that defines the structure and function of the final metal-organic architecture. acs.org The specific length and geometry of the biphenyl unit in this compound, along with the positioning of the methyl group, can direct the self-assembly process, leading to unique network topologies. mdpi.com These tailored frameworks are investigated for applications in gas storage, separation, and catalysis.
Hydrothermal synthesis is a common and effective method for creating crystalline coordination polymers from biphenyl carboxylic acid linkers. mdpi.comacs.orgacs.org This technique involves heating a mixture of a metal salt and the organic ligand, such as this compound, in water or another solvent within a sealed vessel at elevated temperatures. acs.org
These conditions facilitate the crystallization of complex, stable metal-organic structures. acs.org The final product's structure can be influenced by various reaction parameters, including temperature, the molar ratio of reactants, and pH. mdpi.comsemanticscholar.org This method has been successfully used to generate a wide array of coordination polymers from various functionalized biphenyl dicarboxylates, demonstrating the versatility of this approach for creating novel materials. acs.org
Organic Electronics and Liquid Crystals
The rigid, aromatic structure of the biphenyl core is a key feature in materials designed for organic electronics and liquid crystal applications.
Derivatives of this compound are utilized in the production of specialty materials such as liquid crystals and components for organic light-emitting diodes (OLEDs). The elongated, rod-like (calamitic) shape of the biphenyl structure is a common motif in molecules that exhibit liquid crystalline phases. tcichemicals.comresearchgate.net Liquid crystals are states of matter that have properties between those of conventional liquids and solid crystals, making them essential for display technologies. tcichemicals.com While a well-known liquid crystal like 4′-Octyloxy-4-biphenylcarbonitrile (8OCB) features a different functional group, it illustrates how the biphenyl core is fundamental to achieving the necessary molecular shape and electronic properties for liquid crystal behavior. ossila.com
The conjugated pi-electron system of the biphenyl backbone is also crucial for charge transport in organic electronic devices. By modifying the core structure and its functional groups, researchers can tune the electronic properties of these molecules for use as semiconductors or light-emitting materials in devices like OLEDs.
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
Biphenyl derivatives are integral to the advancement of organic electronics, where they are utilized in components such as the fluorescent layers of Organic Light-Emitting Diodes (OLEDs). ajgreenchem.com The inherent properties of the biphenyl structure are highly advantageous for these applications. The rigid, conjugated π-system of the biphenyl core promotes efficient charge transport and luminescence, while its planar geometry facilitates intermolecular π-π stacking, which can enhance charge mobility in thin films. mdpi.comacs.org
The versatility of the biphenyl scaffold allows for chemical modifications to fine-tune the electronic properties and processing characteristics of materials for specific device requirements. While detailed performance metrics for this compound itself are not extensively documented in public literature, the broader class of biphenyl compounds is recognized for its significant role in creating materials for organic electronics. ontosight.ai For instance, compounds possessing phthalimide (B116566) groups, which can be synthesized from biphenyl derivatives, are considered favorable materials for OLEDs due to their electron-withdrawing nature and tendency to form π-π stacks. mdpi.com
| Structural Feature of Biphenyl Core | Implication for OLEDs/OFETs |
|---|---|
| Rigid, conjugated π-system | Promotes efficient charge transport and luminescence. mdpi.com |
| Planar molecular geometry | Facilitates intermolecular π-π stacking, enhancing charge mobility. mdpi.com |
| Versatile substitution sites | Allows for tuning of electronic properties (e.g., HOMO/LUMO levels) and processing characteristics. ontosight.ai |
Constituent in Liquid Crystal Systems
The biphenyl framework is a cornerstone in the design and synthesis of liquid crystals. researchgate.netajgreenchem.com The elongated and rigid molecular shape conferred by the biphenyl unit is a primary driver for the formation of liquid crystalline phases, also known as mesophases. mdpi.com This structural motif is present in many commercially significant liquid crystal materials, including the widely used cyanobiphenyls. researchgate.nettcichemicals.com
Research into biphenyl carboxylic acids and their derivatives is active, aiming to create novel liquid crystal materials with specific properties. tandfonline.com The substitution pattern and the nature of terminal groups on the biphenyl core significantly influence the type of mesophase and the temperature range over which it is stable. mdpi.com For example, studies on biphenyl derivatives incorporating azomethine/ester linkages have yielded materials with high thermal stability and broad nematic phase ranges. mdpi.com The inherent flexibility from the rotational freedom between the two phenyl rings also plays a crucial role in determining the thermal and physical properties of the resulting mesophases. mdpi.com
| Biphenyl Derivative Class | Observed Mesophase/Properties |
|---|---|
| Chiral derivatives of 4-n-alkanoyloxybiphenyl-4′-carboxylic acids | Investigated for liquid-crystalline and ferroelectric properties. tandfonline.com |
| Biphenyl azomethine/ester homologues | Exhibit high thermal stability and wide nematogenic temperature ranges. mdpi.com |
| Alkyl and alkoxy biphenyltetracarboxydiimides | Show smectogenic (layered) high-temperature liquid crystal behavior. mdpi.com |
| Cyanobiphenyls (e.g., 4-Cyano-4'-pentyl-biphenyl) | Classic nematic liquid crystals widely used in display applications. tcichemicals.com |
Advanced Topics in Chemical Biology and Enzymatic Research
Investigation of Enzyme-Substrate Interactions
The interaction between an enzyme and its substrate is a fundamental concept in biochemistry, governed by the specific three-dimensional structures of both molecules. For carboxylic acid-containing compounds like 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid, the carboxyl group is a key functional moiety for mediating these interactions. This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong, directional bonds with complementary amino acid residues within an enzyme's active site.
The binding process often follows an "induced fit" model, where the initial binding of the substrate induces a conformational change in the enzyme, optimizing the alignment of catalytic residues for the reaction. teachmephysiology.com In the case of biphenyl (B1667301) carboxylic acids, the biphenyl scaffold itself provides a rigid, hydrophobic structure that can engage in van der Waals forces and hydrophobic interactions within the binding pocket. The specific orientation of the two phenyl rings, defined by the biphenyl twist angle, and the position of the methyl and carboxyl groups are critical for determining binding affinity and specificity. nih.gov The interplay between the hydrophobic biphenyl core and the polar carboxylic acid group allows for precise positioning within the active site, facilitating catalysis or, in the case of inhibitors, blocking the binding of the natural substrate. ajgreenchem.com
The study of enzyme kinetics, often using the Michaelis-Menten model, provides quantitative insights into these interactions. teachmephysiology.comwikipedia.org Parameters such as the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, can indicate the affinity of the substrate for the enzyme. teachmephysiology.combasicmedicalkey.com For inhibitors, kinetic studies can elucidate the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive binding. basicmedicalkey.com Calorimetric techniques can also be employed to directly measure the thermodynamic parameters of binding, offering a label-free method to determine enzyme kinetic parameters and inhibitor constants. nih.gov
Design and Evaluation of Enzyme Inhibitors
The biphenyl carboxylic acid scaffold is a versatile platform for designing enzyme inhibitors. The carboxylic acid group often serves as a zinc-binding group (ZBG) in metalloenzymes or as a mimic of a substrate's carboxylate, while the biphenyl core can be modified to enhance binding affinity and selectivity for the target enzyme's active site. ajgreenchem.comnih.gov
Carboxylesterase (CE): Carboxylesterases are serine hydrolases that catalyze the hydrolysis of a wide variety of esters. wikipedia.orgresearchgate.net Human carboxylesterases, primarily hCE1 and hCE2, are crucial in the phase I metabolism of many drugs, converting ester-containing prodrugs into their active carboxylic acid forms or metabolizing active ester drugs into inactive carboxylates. nih.gov Therefore, this compound is a potential product of the in vivo hydrolysis of its corresponding methyl ester, a reaction catalyzed by these enzymes. The efficiency of this hydrolysis can be influenced by carboxylesterase inhibitors. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of great interest in the cosmetic and food industries. Certain carboxylic acid compounds have been shown to effectively inhibit tyrosinase activity through various mechanisms, including competitive and mixed-type inhibition. The inhibitory effect is often attributed to the chelation of copper ions in the enzyme's active site by the carboxyl group.
Matrix Metalloproteinase-3 (MMP-3): Matrix metalloproteinases are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. dovepress.com Dysregulation of MMPs is implicated in diseases such as arthritis and cancer. dovepress.com Carboxylic acids are a known class of MMP inhibitors, where the carboxylate group acts as a zinc-chelating moiety, binding to the catalytic zinc ion in the active site. nih.gov While many early MMP inhibitors were broad-spectrum, leading to side effects, research has focused on developing more selective inhibitors. dovepress.com A series of carboxylic acid-based inhibitors have been developed that show potent inhibition of MMP-3, along with other MMPs like MMP-2, -8, -9, and -13, while sparing MMP-1 and MMP-7. researchgate.net
Alkaline Phosphatase (ALP): Alkaline phosphatases are metalloenzymes that hydrolyze phosphate (B84403) monoesters. Their inhibition is an emerging therapeutic strategy for various conditions. While specific inhibition by this compound has not been detailed, the general principle of designing inhibitors involves targeting the enzyme's active site, which contains metal ions essential for catalysis.
Cyclin-Dependent Kinase 4 (Cdk4): Cdk4, in complex with cyclin D, plays a crucial role in cell cycle progression from the G1 to the S phase. nih.gov Inhibitors of the Cdk4/6-cyclin D complex are a major focus in cancer therapy. google.comnih.govbiorxiv.org A complex derivative of biphenyl-4-carboxylic acid, known as CA224, has been identified as a specific inhibitor of Cdk4–cyclin D1 in vitro. acs.org This finding demonstrates that the biphenyl carboxylic acid scaffold can be a foundation for developing potent and selective Cdk4 inhibitors. acs.org
| Enzyme Target | Role of Carboxylic Acid Moiety | Therapeutic Relevance | Example Finding for Related Compounds |
|---|---|---|---|
| MMP-3 | Zinc-Binding Group (ZBG) | Anti-inflammatory, Anti-arthritic | Carboxylic acid analogues inhibit MMP-3 with low nanomolar potency. researchgate.net |
| Cdk4 | Scaffold for inhibitor design | Anticancer (cell cycle arrest) | A biphenyl-4-carboxylic acid amide derivative (CA224) specifically inhibits Cdk4-cyclin D1. acs.org |
By inhibiting specific enzymes, compounds like this compound can modulate entire biochemical pathways.
Cell Cycle Progression: Inhibition of Cdk4 by biphenyl carboxylic acid derivatives prevents the phosphorylation of the retinoblastoma (RB) tumor suppressor protein. nih.govnih.gov This action blocks the G1-S phase transition, effectively halting cell proliferation. google.comacs.org This modulation of the cell cycle pathway is a key strategy in treating certain types of cancer, particularly hormone receptor-positive breast cancer. nih.govbiorxiv.org
Extracellular Matrix Remodeling: By inhibiting MMPs, these compounds can prevent the degradation of collagen and other extracellular matrix proteins. This is relevant in osteoarthritis, where MMP-13 plays a key role in cartilage degradation, and in cancer, where MMPs facilitate tumor invasion and metastasis. dovepress.comnih.gov
Hormone Signaling: As discussed in the following section, biphenyl-based compounds can modulate the activity of nuclear receptors like the estrogen receptor, thereby interfering with hormone-dependent gene transcription pathways that are critical in breast cancer. nih.gov
Carboxylic Acid Production Pathways: In the context of biorefineries, understanding the biochemical pathways that produce carboxylic acids from various substrates is essential. mdpi.com Conversely, the accumulation of these carboxylic acids can become inhibitory to the microbes used in fermentation, primarily by disrupting cell membranes and lowering intracellular pH. nih.gov
Receptor Modulation Studies
Beyond direct enzyme inhibition, the biphenyl scaffold is well-suited for modulating the function of cellular receptors, particularly nuclear receptors like the estrogen receptor (ER). Selective Estrogen Receptor Modulators (SERMs) are a critical class of drugs for treating hormone-dependent breast cancer and osteoporosis. nih.govfrontiersin.orgresearchgate.netscilit.com
Researchers have designed and synthesized novel biphenyl proteomimetic compounds intended to act as estrogen receptor-alpha (ERα) coactivator binding inhibitors. nih.gov These molecules are built on a bis-4,4'-oxyphenyl scaffold, which is structurally related to this compound. They are designed to mimic the LXXLL motif of coactivator proteins that binds to a hydrophobic groove on the ERα surface. nih.gov In these designs, a carboxylic acid group at one end of the molecule is intended to interact with a "charge clamp" on the receptor surface, effectively blocking the recruitment of coactivator proteins necessary for gene transcription. nih.gov Initial studies confirm that these biphenyl compounds can compete for this coactivator binding groove, presenting a novel mechanism for ERα antagonism. nih.gov
| Receptor Target | Proposed Mechanism of Action | Structural Feature | Potential Therapeutic Application |
|---|---|---|---|
| Estrogen Receptor-alpha (ERα) | Inhibition of coactivator binding | Biphenyl scaffold with terminal carboxylic acid to interact with receptor "charge clamp" | Breast Cancer nih.gov |
Metabolic Fate Investigations (in vitro)
The in vitro metabolic fate of a drug candidate provides crucial information on its biotransformation and potential stability in a biological system. researchgate.net For a compound like this compound, a key metabolic pathway to consider is its formation from a corresponding ester prodrug.
Ester prodrugs are often used to improve the bioavailability of carboxylic acid-containing drugs. The methyl ester of this compound, methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate, would be expected to undergo hydrolysis in vivo to release the active carboxylic acid. This biotransformation is primarily catalyzed by carboxylesterases (CEs). nih.gov
Human tissues, particularly the liver, contain high concentrations of hCE1 and hCE2, which efficiently hydrolyze a wide range of ester substrates. wikipedia.orgnih.gov This enzymatic hydrolysis is a crucial activation step for many prodrugs. In vitro studies using human liver microsomes or recombinant CE enzymes can be used to determine the rate and extent of this hydrolysis. mdpi.com The reaction involves the conversion of the methyl ester to this compound and methanol (B129727). The activity of these enzymes can be specifically inhibited by compounds such as bis-p-nitrophenylphosphate (BNPP), which can be used in experimental settings to confirm the role of CEs in the hydrolysis process. nih.gov
| Process | Enzyme Family | Substrate Example | Product | Significance |
|---|---|---|---|---|
| Ester Hydrolysis | Carboxylesterases (e.g., hCE1, hCE2) | Methyl 3-methyl-[1,1'-biphenyl]-4-carboxylate | This compound | Prodrug activation; Phase I metabolism nih.gov |
Role as Chemical Biology Probes
This compound serves as a valuable molecular tool in chemical biology and enzymatic research. Chemical probes are small molecules designed to study and manipulate biological systems, such as proteins, to understand their function, localization, and interactions. mq.edu.au While some probes are designed with reactive groups for covalent labeling or reporter tags for visualization, others, like this compound, function as affinity-based probes. mq.edu.au These probes act as ligands that bind non-covalently to specific enzymes or receptors, modulating their activity and thereby helping to elucidate their biological roles.
The utility of this compound as a probe stems from its specific structural features. The biphenyl framework provides a rigid scaffold that can be functionalized, while the carboxylic acid group is crucial for its biological interactions. This acidic moiety can form strong hydrogen bonds with amino acid residues within the active sites of proteins, influencing their three-dimensional structure and function. The methyl group's position also affects the molecule's spatial arrangement, which can influence its binding specificity and potency towards target proteins.
Research has demonstrated that this compound exhibits several biological activities that underscore its role as a probe for investigating specific biological pathways. It is particularly noted for its use in studying enzyme interactions. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis. libretexts.org By inhibiting COX enzymes, the compound serves as a probe to study the mechanisms of inflammation and to investigate the structure and function of these enzymes.
The compound's interactions are not limited to inflammatory pathways. Its ability to act as a ligand in various biochemical assays makes it a versatile tool for exploring different protein targets. The differential activities observed between this compound and its positional isomers, such as 3'-Methylbiphenyl-4-carboxylic acid, highlight how subtle structural changes can impact target specificity, further enhancing its utility in mapping protein-ligand interactions.
The table below summarizes the documented biological activities of this compound, which form the basis of its application as a chemical probe.
Table 1: Biological Activities and Applications as a Chemical Probe
| Biological Activity | Mechanism of Action as a Probe | Biological System Studied |
|---|---|---|
| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes, modulating the synthesis of pro-inflammatory mediators. | Inflammatory pathways |
| Antioxidant | Scavenges free radicals, reducing oxidative stress and lipid peroxidation in vitro. | Cellular oxidative stress responses |
| Antimicrobial | Exhibits activity against pathogens like Staphylococcus aureus and Escherichia coli, potentially by disrupting cell membranes or essential enzymes. | Microbial physiology and survival mechanisms |
| Anticancer | Shows potential cytotoxic effects on certain cancer cell lines (e.g., MDA-MB-435). | Cancer cell proliferation pathways |
Through these activities, this compound functions as a targeted chemical probe to investigate and modulate the function of key proteins involved in various disease states, providing valuable insights into complex biological processes.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| 3'-Methylbiphenyl-4-carboxylic acid |
| Prostaglandins |
| Staphylococcus aureus |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies
The synthesis of biphenyl (B1667301) derivatives is evolving, with a strong emphasis on efficiency, safety, and environmental sustainability, aligning with the principles of green chemistry.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction remains a highly effective and primary method for synthesizing substituted biphenyl carboxylic acids. Future work aims to optimize these reactions further. Research into novel catalyst systems, such as fullerene-supported palladium catalysts, has already demonstrated yields exceeding 90% under optimized conditions, paving the way for even more efficient processes.
| Methodology | Key Features | Emerging Trends/Future Focus | Reference |
|---|---|---|---|
| Traditional Suzuki-Miyaura Coupling | High efficiency and selectivity using homogeneous palladium catalysts (e.g., Pd(PPh₃)₄). | Development of more active and stable catalysts; optimization for lower catalyst loading. | ajgreenchem.com |
| Green Suzuki-Miyaura Coupling | Use of heterogeneous catalysts (e.g., Pd/C) for easy separation and reuse; reactions in aqueous or green solvents. | Designing highly active and recyclable heterogeneous catalysts; expanding solvent scope to bio-renewable options. | acs.org |
| One-Pot Procedures | Combines multiple reaction steps (e.g., arylpyrrolidinone formation and Suzuki coupling) into a single process. | Expanding the scope of one-pot reactions to synthesize more complex analogues with higher atom economy. | acs.org |
Advanced Applications in Functional Materials
The rigid, planar structure of the biphenyl core combined with the functional handle of the carboxylic acid group makes 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid a promising building block for advanced functional materials.
Coordination Polymers and MOFs: Biphenyl carboxylic acids are extensively used as organic linkers or building blocks in the design of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comsemanticscholar.org The ability of the two phenyl rings to rotate allows the ligand to adapt to the coordination preferences of different metal ions, leading to diverse and novel architectures. semanticscholar.org Future research will focus on creating MOFs with tailored properties for specific applications, such as high porosity for gas storage, selective sensing capabilities, or unusual magnetic properties. mdpi.comsemanticscholar.org
Self-Assembling Systems: The carboxylic acid moiety is capable of forming strong hydrogen bonds, a key driver in molecular self-assembly. This process, where molecules spontaneously associate into ordered supramolecular structures, is a powerful bottom-up approach to creating functional biomaterials. nih.gov Research is exploring how derivatives of biphenyl carboxylic acid can be designed to self-assemble into hydrogels for cell scaffolding and regenerative medicine, or other nanostructures for drug delivery. nih.gov
Specialized Polymers and Liquid Crystals: Biphenyl derivatives are fundamental components in the production of liquid crystals and specialized polymers due to their structural rigidity. rsc.org They also serve as important intermediates for materials used in organic light-emitting diodes (OLEDs). ajgreenchem.comrsc.org Future work will likely involve incorporating this compound into novel polymer backbones to create materials with enhanced thermal stability, specific optical properties, or improved electronic conductivity.
Deeper Mechanistic Understanding of Biological Interactions
While biphenyl carboxylic acids are known to possess a wide range of biological activities, future research is aimed at elucidating their precise mechanisms of action to develop more potent and selective therapeutic agents.
Specific Biological Targets: Analogues of biphenyl carboxylic acid have shown promise as anti-inflammatory, anticancer, and antimicrobial agents. ajgreenchem.com The mechanism often involves the compound acting as a ligand that binds to and modulates the activity of specific enzymes or receptors. For instance, anti-inflammatory effects have been linked to the inhibition of cyclooxygenase (COX) enzymes. Future studies will use advanced biochemical and structural biology techniques to identify the exact binding sites and interaction modes with targets like the urate transporter URAT1 (for gout treatment) or cyclin-dependent kinase 4 (Cdk4) for cancer therapy. mdpi.comacs.org
Therapeutic Developments: A deeper mechanistic understanding will fuel the design of next-generation therapeutics. By understanding how the carboxylic acid group forms hydrogen bonds with amino acid residues within a protein's active site, researchers can rationally design analogues with improved binding affinity and selectivity. This approach is being used to develop new non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents that target specific cell signaling pathways, and novel antibiotics that disrupt microbial membranes or enzymes. ajgreenchem.com
| Therapeutic Area | Potential Biological Target | Mechanism of Action | Reference |
|---|---|---|---|
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin (B15479496) synthesis. | |
| Anticancer | Estrogen Receptor Alpha (ERα), Cdk4, Tubulin | Receptor antagonism, cell cycle inhibition, disruption of microtubule polymerization. | ajgreenchem.comacs.org |
| Antimicrobial | Bacterial cell membranes or essential enzymes | Disruption of membrane integrity or inhibition of vital microbial processes. | |
| Anti-gout | Urate transporter 1 (URAT1) | Inhibition of uric acid reabsorption. | mdpi.com |
Computational Design and Predictive Modeling for New Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and cost-effective design of new molecules with desired properties.
Predictive Modeling: In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new drug candidates, helping to identify potential liabilities early in the discovery process. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are being developed to establish mathematical correlations between the chemical structure of biphenyl carboxylic acid analogues and their biological activity. researchgate.net These models use calculated molecular descriptors (e.g., electrostatic, geometric, quantum-chemical) to predict the efficacy of virtual compounds before they are synthesized. researchgate.net
Rational Design of Analogues: Molecular docking simulations are employed to visualize and predict how newly designed analogues of this compound will bind to their biological targets. ajgreenchem.com By analyzing binding energies and key interactions within the active site, chemists can rationally modify the lead structure to enhance potency and selectivity. ajgreenchem.comnih.gov This computational-first approach allows for the screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates and significantly accelerating the development of new therapeutics and functional materials. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid?
The synthesis typically involves a Suzuki-Miyaura cross-coupling reaction between a halogenated benzoic acid derivative (e.g., 4-bromo-3-methylbenzoic acid) and a phenylboronic acid. Post-coupling, hydrolysis of protecting groups (if present) yields the target compound. Key steps include:
- Coupling conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a solvent system like toluene/ethanol/water (3:1:1) at 80–90°C .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to remove unreacted boronic acids or coupling byproducts .
Q. How should researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : The methyl group at position 3 appears as a singlet (~δ 2.3–2.5 ppm), while biphenyl protons show splitting patterns consistent with para-substitution (e.g., aromatic protons at δ 7.3–7.6 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M-H]⁻ at m/z 227.1) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
Q. What are common impurities in synthesized this compound, and how are they addressed?
- Byproducts : Residual brominated intermediates (e.g., 4-bromo derivatives) or incomplete coupling products. Detect via HPLC (C18 column, acetonitrile/water gradient) and quantify using UV absorption at 254 nm .
- Mitigation : Optimize reaction stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and extend reaction time to ≥12 hours .
Advanced Research Questions
Q. How can this compound be used as a ligand in luminescent metal-organic frameworks (MOFs)?
The carboxylic acid group facilitates coordination to metal nodes (e.g., Zn²⁺, Ln³⁺). Design strategies include:
- Linker functionalization : Introduce electron-donating groups (e.g., -OCH₃) to enhance luminescence via conjugation .
- Topology control : Combine with secondary ligands (e.g., 4,4'-bipyridine) to form 2D or 3D frameworks. Characterize via PXRD and photoluminescence spectroscopy .
Q. How to resolve contradictory spectral data in derivatives of this compound?
- Case study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism or steric effects. Use variable-temperature NMR (VT-NMR) to distinguish dynamic processes .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure of problematic derivatives .
Q. What strategies enable regioselective functionalization of the biphenyl backbone?
- Directed ortho-metalation : Use a directing group (e.g., -COOH) to install substituents at specific positions. For example, LiTMP-mediated lithiation at the 2-position followed by quenching with electrophiles .
- Protection/deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to avoid interference during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
